molecular formula C9H17ClN2O3 B13509454 Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride

Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride

Cat. No.: B13509454
M. Wt: 236.69 g/mol
InChI Key: SIWINGOXDXWUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride typically involves the reaction of piperidine derivatives with various reagents under controlled conditions. One common method includes the use of quinoline organocatalysts and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of

Properties

Molecular Formula

C9H17ClN2O3

Molecular Weight

236.69 g/mol

IUPAC Name

methyl 2-[3-(aminomethyl)-2-oxopiperidin-1-yl]acetate;hydrochloride

InChI

InChI=1S/C9H16N2O3.ClH/c1-14-8(12)6-11-4-2-3-7(5-10)9(11)13;/h7H,2-6,10H2,1H3;1H

InChI Key

SIWINGOXDXWUHH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCCC(C1=O)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.